4-Chloro-6-ethylpyrimidine
CAS No.: 141602-25-7
Cat. No.: VC21146108
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141602-25-7 |
|---|---|
| Molecular Formula | C6H7ClN2 |
| Molecular Weight | 142.58 g/mol |
| IUPAC Name | 4-chloro-6-ethylpyrimidine |
| Standard InChI | InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 |
| Standard InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC=N1)Cl |
| Canonical SMILES | CCC1=CC(=NC=N1)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Chloro-6-ethylpyrimidine is a substituted pyrimidine compound containing a chlorine atom and an ethyl group attached to the pyrimidine ring. The basic information about this compound is summarized in Table 1.
Table 1: Basic Information of 4-Chloro-6-ethylpyrimidine
| Parameter | Information |
|---|---|
| Common Name | 4-Chloro-6-ethylpyrimidine |
| Molecular Formula | C6H7ClN2 |
| Molecular Weight | 142.586 g/mol |
| CAS Number | 141602-25-7 |
| European Community (EC) Number | 862-250-4 |
| Creation Date | 2006-10-26 |
| Modification Date | 2025-03-08 |
The compound belongs to the class of chlorinated pyrimidines, which are important in various chemical reactions and potential applications in synthetic organic chemistry .
Chemical Structure
The chemical structure of 4-Chloro-6-ethylpyrimidine consists of a pyrimidine ring (a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3) with a chlorine substituent at position 4 and an ethyl group at position 6. This structure gives the compound its characteristic properties and reactivity patterns .
The structural representation can be described using various chemical notations. The compound features a planar aromatic ring with specific electron distribution patterns that influence its chemical behavior, particularly in nucleophilic substitution reactions where the chlorine atom serves as a leaving group.
Identifiers and Nomenclature
4-Chloro-6-ethylpyrimidine is identified through various chemical identifiers and nomenclature systems as shown in Table 2.
Table 2: Chemical Identifiers and Nomenclature
| Identifier Type | Designation |
|---|---|
| IUPAC Name | 4-Chloro-6-ethylpyrimidine |
| CAS Number | 141602-25-7 |
| DSSTox Substance ID | DTXSID10456473 |
| Nikkaji Number | J2.940.356B |
| Wikidata | Q82278984 |
Additional synonyms include:
-
4-chloro-6-ethyl-pyrimidine
-
Pyrimidine, 4-chloro-6-ethyl-
-
MFCD09746254
-
SCHEMBL1370741
These identifiers are essential for accurately referencing the compound in chemical databases, research publications, and regulatory documentation.
Physical and Chemical Properties
Chemical Properties
The chemical properties of 4-Chloro-6-ethylpyrimidine are largely determined by its structure, particularly the presence of the chlorine atom at position 4 of the pyrimidine ring. While specific chemical reactivity data is limited in the provided search results, general chemical properties can be inferred from its structure:
-
Reactivity: The chlorine atom at position 4 is likely susceptible to nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
-
Stability: The aromatic pyrimidine ring confers some stability to the compound, though it may be sensitive to strong oxidizing or reducing agents.
-
Solubility: It is likely to have limited solubility in water but better solubility in organic solvents such as dichloromethane, chloroform, or ethanol based on its structure .
The presence of an ethyl group at position 6 influences the electron distribution within the molecule, potentially affecting its reactivity compared to other chloropyrimidines.
| Hazard Statement | Category | Description | Percentage of Notifications |
|---|---|---|---|
| H302 | Acute Toxicity, Oral - Category 4 | Harmful if swallowed | 50% |
| H315 | Skin Corrosion/Irritation - Category 2 | Causes skin irritation | 100% |
| H319 | Serious Eye Damage/Eye Irritation - Category 2A | Causes serious eye irritation | 100% |
| H335 | Specific Target Organ Toxicity, Single Exposure - Category 3 | May cause respiratory irritation | 100% |
The percentages indicate the proportion of notified classifications to the European Chemicals Agency (ECHA) that included each hazard code. This data is aggregated from multiple company submissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume